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molecular formula C21H16N2O B8348766 1-(4,7-Diphenyl-1H-benzimidazol-2-yl)ethanone

1-(4,7-Diphenyl-1H-benzimidazol-2-yl)ethanone

Cat. No. B8348766
M. Wt: 312.4 g/mol
InChI Key: SYOPXQSZPFOCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07229943B2

Procedure details

A solution of 1.38 g (4.7 mmol) potassium dichromate in 8.5 ml 40% H2SO4 was added dropwise to a stirred suspension of 1.10 g (3.5 mmol) 1-(4,7-diphenyl-1H-benzimidazol-2-yl)ethanol in 15 ml 5% H2SO4. The slurry was stirred at 90° C. for 10 hours, cooled to room temperature and treated with 7 ml conc. NH4OH. The residue was filtered, washed with water (5×10 ml) and extracted with acetone (10×30 ml). The combined extracts were filtered trough a 0.5 cm layer of silica and the filtrate evaporated. The residue was re-crystallized from ethyl acetate-cyclohexane. Yield—0.57 g (52.1%). 1H NMR (250 MHz, CDCl3), δ, ppm: 2.83 (s, 3H), 7.44–7.64 (m, 10H); 8.14 (d, 7.6 Hz, 2H), 10.22 (br.s).
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
1-(4,7-diphenyl-1H-benzimidazol-2-yl)ethanol
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:12]1([C:18]2[C:26]3[N:25]=[C:24]([CH:27]([OH:29])[CH3:28])[NH:23][C:22]=3[C:21]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)=[CH:20][CH:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[NH4+].[OH-]>OS(O)(=O)=O>[C:12]1([C:18]2[C:26]3[N:25]=[C:24]([C:27](=[O:29])[CH3:28])[NH:23][C:22]=3[C:21]([C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)=[CH:20][CH:19]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
1-(4,7-diphenyl-1H-benzimidazol-2-yl)ethanol
Quantity
1.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=2NC(=NC21)C(C)O)C2=CC=CC=C2
Name
Quantity
8.5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 90° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The residue was filtered
WASH
Type
WASH
Details
washed with water (5×10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with acetone (10×30 ml)
FILTRATION
Type
FILTRATION
Details
The combined extracts were filtered trough a 0.5 cm layer of silica
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was re-crystallized from ethyl acetate-cyclohexane

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(C=2NC(=NC21)C(C)=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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